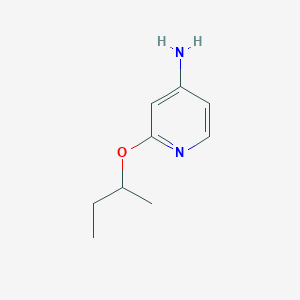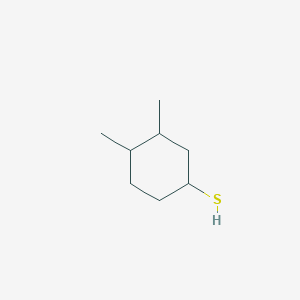
3,4-Dimethylcyclohexane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylcyclohexane-1-thiol is an organic compound that belongs to the class of cycloalkanes. It is characterized by a cyclohexane ring with two methyl groups attached at the 3rd and 4th positions and a thiol group (-SH) at the 1st position. This compound is known for its distinct sulfur odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Dimethylcyclohexane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylcyclohexanone with hydrogen sulfide (H₂S) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent the formation of by-products.
Industrial Production Methods
In industrial settings, this compound is produced through a multi-step process that includes the hydrogenation of 3,4-dimethylcyclohexene followed by thiolation. The process involves the use of catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation step and thiourea for the thiolation step.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Cyclohexane derivatives.
Substitution: Alkylated thiol derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Dimethylcyclohexane-1-thiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with proteins and enzymes, leading to changes in their activity. This reactivity is exploited in various applications, including enzyme inhibition and protein modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1-thiol: Lacks the methyl groups at the 3rd and 4th positions.
3,4-Dimethylcyclohexane: Lacks the thiol group.
4,4-Dimethylcyclohexane-1-thiol: Has methyl groups at the 4th position only.
Uniqueness
3,4-Dimethylcyclohexane-1-thiol is unique due to the presence of both methyl groups and the thiol group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C8H16S |
|---|---|
Molekulargewicht |
144.28 g/mol |
IUPAC-Name |
3,4-dimethylcyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-6-3-4-8(9)5-7(6)2/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
WXQYOQORZFAPGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


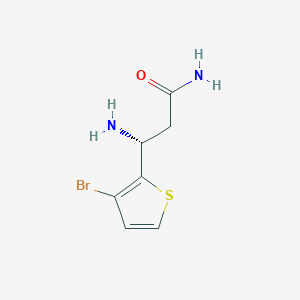
![[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13304491.png)
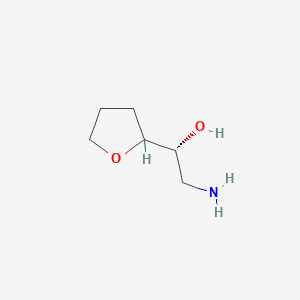
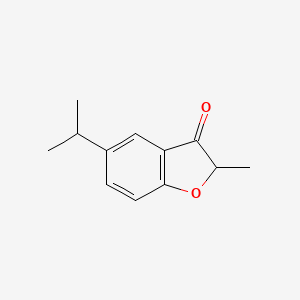
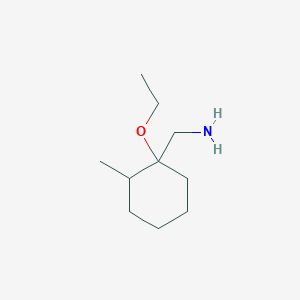

![1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13304528.png)
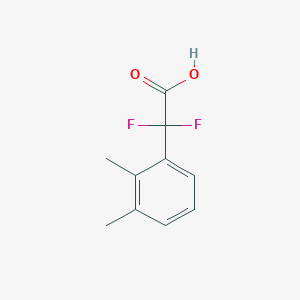

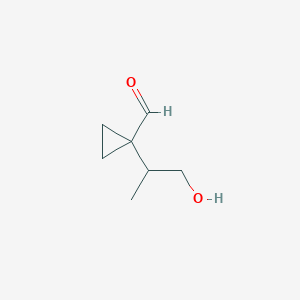
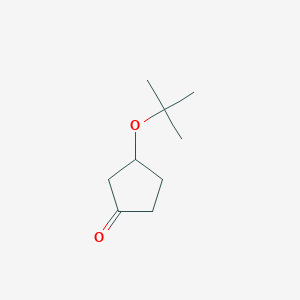
![5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13304540.png)

